molecular formula C17H18F2N2O3 B2524817 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797160-09-8

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No. B2524817
CAS RN: 1797160-09-8
M. Wt: 336.339
InChI Key: HOPSRXBYKARKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, such as 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas, involves the reaction of substituted amines with isocyanates. Specifically, the reaction of 4-substitutedideneaminooxymethyl aniline with 2,6-difluorobenzoyl isocyanates results in good yields of the title compounds. These compounds are soluble in most organic solvents, which facilitates their use in various applications, including bioassays for insecticidal activity. The synthesis process appears to be efficient and yields compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of urea derivatives can be quite complex, with variations in substituents leading to different biological activities. For instance, the crystal structure of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, a chitin synthesis inhibitor, has been determined. This compound crystallizes in the triclinic system with six molecules per unit cell and exhibits three different conformations in each asymmetric unit. The urea linkage in this compound is coplanar, allowing for the formation of an intramolecular hydrogen bond, which could be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are typically characterized by their interactions with biological targets. For example, the synthesized urea compounds demonstrate various degrees of insecticidal activity against pests such as Mythimna separata and Nephotettix cincticeps. The observed symptoms of toxicity, including discoloration, weight loss, cessation of feeding, and lethality, suggest that these compounds interact with biological systems in a manner that disrupts normal physiological processes. Additionally, one of the compounds showed acaricidal activity against Tetranychus urticae, indicating a potential for pest control applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. Theoretical investigations, including vibrational spectra and HOMO-LUMO analyses, provide insights into the electronic properties of these compounds. For instance, the HOMO of the studied compound is delocalized over the phenyl ring, while the LUMO is located over the pyrimidine ring. The intermolecular hydrogen bonding contributes to the stability of the dimeric form of the compound. The high first hyperpolarizability of the compound suggests its potential for non-linear optical applications. These properties are essential for understanding the reactivity and potential uses of urea derivatives in various fields .

Scientific Research Applications

Directed Lithiation and Substitution Reactions

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrated the potential for targeted substitution reactions, suggesting that similar urea derivatives, like 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, could be used in the synthesis of complex organic molecules. This method shows promise for the development of novel compounds with potential applications in medicinal chemistry and material science Keith Smith, G. El‐Hiti, M. Alshammari, 2013.

Synthesis of Pyrimidine Derivatives

Research on the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea highlights the role of urea derivatives in the construction of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals M. V. Goryaeva, Y. Burgart, V. Saloutin, 2009.

Protecting Groups in Organic Synthesis

The use of urea derivatives as protecting groups for uridine ureido nitrogen, demonstrating their utility in organic synthesis, particularly in the stabilization of sensitive functional groups during complex reaction sequences. This application is crucial for the synthesis of nucleotide and nucleoside analogs M. Kurosu, Katsuhiko Mitachi, D. Mingle, 2021.

Advanced Material Applications

Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, showing improved power conversion efficiency. This suggests potential for urea derivatives in enhancing the performance of optoelectronic devices Zongtao Wang et al., 2018.

Environmental Science

Investigation into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water sheds light on the environmental fate of these compounds, suggesting a potential research avenue for 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea in environmental chemistry and pollution studies G. Gatidou, E. Iatrou, 2011.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-23-12-6-3-5-11(9-12)15(24-2)10-20-17(22)21-16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSRXBYKARKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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